Pyrazole

Catalog No.
S596424
CAS No.
288-13-1
M.F
C3H4N2
M. Wt
68.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole

CAS Number

288-13-1

Product Name

Pyrazole

IUPAC Name

1H-pyrazole

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)

InChI Key

WTKZEGDFNFYCGP-UHFFFAOYSA-N

SMILES

C1=CNN=C1

Solubility

19400 mg/L (at 25 °C)
0.28 M

Synonyms

PYRAZOL;PYRAZOLE;Ryrazole;Pyrrazole;1H-Pyrazol;1,2-DIAZOL;1,2-DIAZOLE;1H-PYRAZOLE;Pyrazole>Pyrazole ,99%

Canonical SMILES

C1=CNN=C1

Medicinal Chemistry

Pyrazole and its derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory and analgesic: Several pyrazole derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, tepoxalin, and betazole []. These drugs work by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2, which are involved in the inflammatory response [].
  • Anticancer: Research suggests that pyrazole derivatives can possess antitumor properties by targeting various mechanisms, including cell cycle arrest, angiogenesis inhibition, and induction of apoptosis []. Crizotinib, a pyrazole-based drug, is approved for the treatment of specific types of lung cancer [].
  • Antimicrobial: Pyrazole derivatives have been shown to exhibit antibacterial and antifungal activity against various pathogens [, ]. They can achieve this by interfering with bacterial cell wall synthesis or fungal membrane integrity [, ].
  • Other therapeutic applications: Pyrazole derivatives are also being explored for their potential in treating various other conditions, such as epilepsy, depression, and neurodegenerative diseases []. However, most of these applications are still under investigation [].

Material Science

Pyrazole derivatives are being investigated for their potential applications in material science due to their unique properties, including:

  • Liquid crystals: Certain pyrazole derivatives exhibit liquid crystal properties, which are essential for various technological applications, such as displays and optical devices [].
  • Polymers: Pyrazole-containing polymers are being explored for their potential use in various applications, such as drug delivery systems and functional materials [].

Agricultural Chemistry

Some pyrazole derivatives are used as:

  • Fungicides: These chemicals can help control fungal diseases in plants [].
  • Herbicides: Certain pyrazole derivatives can control the growth of unwanted weeds in agricultural settings [].

Pyrazole is an organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, with the molecular formula C3H4N2C_3H_4N_2. It belongs to the class of compounds known as azoles and exhibits a planar structure due to its sp² hybridization. The compound is a weak base, with a pKb of approximately 11.5, and exists in several tautomeric forms. Pyrazole has limited applications on its own but serves as a precursor for numerous substituted derivatives that are of significant commercial interest .

Due to its unique structure:

  • Electrophilic Substitution: The nitrogen atoms in the pyrazole ring influence its reactivity. Protonation in strong acids leads to pyrazolium cations, which preferentially undergo electrophilic substitution at the C3 position rather than C4 .
  • N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or diazomethane, allowing for the formation of various substituted pyrazoles .
  • Oxidation and Reduction: Pyrazole can be oxidized under specific conditions, while its derivatives can be reduced, although unsubstituted pyrazole remains stable under many reductive conditions .
  • Condensation Reactions: Pyrazole can be synthesized through condensation reactions involving hydrazine and α,β-unsaturated aldehydes or diketones, yielding various pyrazole derivatives .

Pyrazole derivatives exhibit a wide range of biological activities:

  • Analgesics and Antipyretics: Compounds like phenylbutazone and antipyrine are notable examples used for pain relief and fever reduction.
  • Anti-inflammatory Agents: Celecoxib is a selective cyclooxygenase-2 inhibitor derived from pyrazole that is widely used in treating arthritis and acute pain.
  • Antibacterial and Anticancer Properties: Certain pyrazole derivatives have shown efficacy against bacterial infections and in cancer therapies .

Several methods exist for synthesizing pyrazole and its derivatives:

  • Condensation Reactions: A common method involves the reaction of hydrazine with α,β-unsaturated aldehydes or diketones (Knorr synthesis) to produce substituted pyrazoles .
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed aerobic oxidative cyclization, which allows for the synthesis of pyrazoles under mild conditions .
  • Phase Transfer Catalysis: This method utilizes water as a solvent to facilitate the formation of vinylpyrazoles through N-alkylation reactions .
  • Diels-Alder Reactions: These cycloaddition reactions can also yield pyrazole derivatives from suitable precursors .

Pyrazole and its derivatives find applications across various fields:

  • Pharmaceuticals: Widely used in medications such as analgesics, anti-inflammatories, and antidepressants.
  • Agriculture: Pyrazole compounds are integral components in pesticides, fungicides, and herbicides due to their effectiveness against pests .
  • Material Science: Pyrazoles are also explored for their potential in developing new materials with unique properties.

Studies on pyrazole interactions have revealed insights into its reactivity and potential applications:

  • Ligand Formation: Pyrazole can form coordination complexes with metals, leading to the development of tridentate ligands known as scorpionates when reacted with potassium borohydride .
  • Biological Interactions: Research indicates that certain pyrazole derivatives interact with specific biological targets, influencing pathways related to inflammation and pain modulation.

Similar Compounds

Pyrazole shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureNotable Features
ImidazoleTwo non-adjacent nitrogen atomsFound in histidine; important in biochemistry.
IsoxazoleOne oxygen atom replacing nitrogenExhibits different reactivity patterns; used in pharmaceuticals.
PyrazolidineFully saturated analogueLess reactive; used in some medicinal applications.
TriazoleThree nitrogen atomsKnown for antifungal properties; more stable than pyrazole.

Pyrazole's unique adjacent nitrogen arrangement contributes to its distinct chemical behavior and biological activity compared to these similar compounds .

Physical Description

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

68.037448136 g/mol

Monoisotopic Mass

68.037448136 g/mol

Boiling Point

187 °C
187.0 °C

Heavy Atom Count

5

Density

1.4088 (rough estimate)

LogP

0.26
0.26 (LogP)

Melting Point

68 °C
68.0 °C

UNII

3QD5KJZ7ZJ

Related CAS

105809-46-9

GHS Hazard Statements

Aggregated GHS information provided by 335 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 335 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 334 of 335 companies with hazard statement code(s):;
H302 (99.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (84.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (84.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (84.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Vapor Pressure

1.19 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

288-13-1

Wikipedia

Pyrazole
Zingerone

General Manufacturing Information

1H-Pyrazole: ACTIVE

Dates

Modify: 2023-08-15

The flexibility of long chain substituents influences spin-crossover in isomorphous lipid bilayer crystals

Iurii Galadzhun, Rafal Kulmaczewski, Namrah Shahid, Oscar Cespedes, Mark J Howard, Malcolm A Halcrow
PMID: 33885699   DOI: 10.1039/d1cc01073e

Abstract

[Fe(bpp)2][BF4]2 (bpp = 2,6-di{pyrazol-1-yl}pyridine) derivatives with a bent geometry of hexadec-1-ynyl or hexadecyl pyrazole substituents are isomorphous, and high-spin at room temperature. However, only the latter compound undergoes an abrupt, stepwise spin-transition on cooling. This may reflect the different conformational flexibilities of their long chain substituents.


Syntheses and Structural Investigations of Penta-Coordinated Co(II) Complexes with

Saied M Soliman, Raghdaa A Massoud, Hessa H Al-Rasheed, Ayman El-Faham
PMID: 34198604   DOI: 10.3390/molecules26123633

Abstract

Two penta-coordinated
;
and
;
complexes with the
-pyrazolyl-
-triazine pincer ligands
and
were synthesized and characterized. Both
and
act as NNN-tridentate pincer chelates coordinating the Co(II) center with one short Co-N(
-triazine) and two longer Co-N(pyrazole) bonds. The coordination number of Co(II) is five in both complexes, and the geometry around Co(II) ion is a distorted square pyramidal in
while
shows more distortion. In both complexes, the packing is dominated by Cl…H, C-H…π, and Cl…C (anion-π stacking) interactions in addition to O…H interactions, which are found only in
. The UV-Vis spectral band at 564 nm was assigned to metal-ligand charge transfer transitions based on TD-DFT calculations. Complexes
and
showed higher antimicrobial activity compared to the respective free ligand
and
which were not active. MIC values indicated that
had better activity against
, and
than
. DPPH free radical scavenging assay revealed that all the studied compounds showed weak to moderate antioxidant activity where the nature of the substituent at the
-triazine core has a significant impact on the antioxidant activity.


Pyrazole (1, 2-diazole) induce apoptosis in lymphoma cells by targeting BCL-2 and BCL-XL genes and mitigate murine solid tumour development by regulating cyclin-D1 and Ki-67 expression

Walsan Kalarikkal Vishnu, Prathapan Abeesh, Chandrasekharan Guruvayoorappan
PMID: 33737021   DOI: 10.1016/j.taap.2021.115491

Abstract

Pyrazole or 1,2-Diazole is a five-membered heteroaromatic ring with two nitrogen atoms which is widely used in pharmacological research and organic synthesis. Several natural and synthetic pyrazole derivatives possess anti-cancer potential and some of them have underwent clinical trials. In this aspect, an investigation into the efficiency of the pyrazole nucleus to inhibit the growth and progression of various cancer cell lines/ experimental tumours would help in giving a better clarity to the anti-cancer behaviour of pyrazole containing drugs. This paper investigates the efficiency of pyrazole against Dalton's Lymphoma Ascites (DLA) cell line. Pyrazole inhibited the growth of DLA cells in vitro by committing them towards apoptosis. In vitro results were consistent in DLA induced murine solid tumour in vivo systems. Drug-treatment improved survival, reduced tumour loads, stabilized body weights and improved the haematological and serum biochemical parameters of DLA solid tumour bearing mice, thereby improving their overall survivability. Drug administration contained the aggravation of solid tumour by targeted downregulation of Cyclin-D1 and Ki-67. In addition, the mRNA expression levels of anti-apoptotic genes, BCL-2 and BCL-XL were downregulated in solid tumours, corroborating the in vitro results that pyrazole encourage apoptotic cell death in DLA cells. The new findings establish pyrazole as a potential anti-cancer drug candidate. The results must encourage future investigations into the efficacy of the drug against various cancer types.


Comprehensive study on potent and selective carbonic anhydrase inhibitors: Synthesis, bioactivities and molecular modelling studies of 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl) benzenesulfonamides

Cem Yamali, Hiroshi Sakagami, Yoshihiro Uesawa, Kota Kurosaki, Keitaro Satoh, Yoshiko Masuda, Satoshi Yokose, Abdulilah Ece, Silvia Bua, Andrea Angeli, Claudiu T Supuran, Halise Inci Gul
PMID: 33744685   DOI: 10.1016/j.ejmech.2021.113351

Abstract

In this research, rational design, synthesis, carbonic anhydrases (CAs) inhibitory effects, and cytotoxicities of the 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl)benzenesulfonamides 1-20 were reported. Compound 18 (Ki = 7.0 nM) was approximately 127 times more selective cancer-associated hCA IX inhibitor over hCA I, while compound 17 (Ki = 10.6 nM) was 47 times more selective inhibitor of hCA XI over hCA II compared to the acetazolamide. Compounds 11 (CC
= 5.2 μM) and 20 (CC
= 1.6 μM) showed comparative tumor-specificity (TS= > 38.5; >128.2) with doxorubicin (TS > 43.0) towards HSC-2 cancer cell line. Western blot analysis demonstrated that 11 induced slightly apoptosis whereas 20 did not induce detectable apoptosis. A preliminary analysis showed that some correlation of tumor-specificity of 1-20 with the chemical descriptors that reflect hydrophobic volume, dipole moment, lowest hydrophilic energy, and topological structure. Molecular docking simulations were applied to the synthesized ligands to elucidate the predicted binding mode and selectivity profiles towards hCA I, hCA II, and hCA IX.


Ultrasound-Engineered fabrication of immobilized molybdenum complex on Cross-Linked poly (Ionic Liquid) as a new acidic catalyst for the regioselective synthesis of pharmaceutical polysubstituted spiro compounds

Zahra Elyasi, Javad Safaei Ghomi, Gholam Reza Najafi
PMID: 34111724   DOI: 10.1016/j.ultsonch.2021.105614

Abstract

A novel supported molybdenum complex on cross-linked poly (1-Aminopropyl-3-vinylimidazolium bromide) entrapped cobalt oxide nanoparticles has been successfully fabricated through two different procedures, i.e. ultrasound (US) irradiations (100 W, 40 kHz) and reflux. The efficiency of the two different methods was comparatively investigated on the fundamental properties of proposed catalyst using diverse characterization techniques. Based on the obtained results, the ultrasonication method provides controlled polymerization process; as a result, well connected polymeric network is formed. In addition, the use of ultrasound waves turned out to be able to increase the particles uniformity, specific surface area (from 79.19 to 223.83 m
/g), and the onset thermal degradation temperature (T
) value (from 248 to 400 °C) of the prepared catalyst which intensifies the catalytic efficiency. Besides, US-treated catalyst demonstrated high chemical stability and maintained its cross-linked network after eight cycles recovery, while the cross-linked network of catalyst obtained under silent condition was completely disrupted. Furthermore, the ultrafast multi-step fabrication procedure was performed in less than 6 h under ultrasonic condition while a similar process promoted by a mechanical stirring method came to a conclusion after 5-6 days. Accordingly, the utility of the ultrasound irradiation was proved, and US-treated catalyst was applied for improved synthetic methodology of spiro 1,4-dihydropyridines and spiro pyranopyrazoles through different acidic active sites. Due to the significant synergistic influence between the proposed catalyst and US irradiation, a variety of novel and recognized mono-spiro compounds were fabricated at room temperature in high regioselectivity.


4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents

Raj Kc Hansa, M M K Khan, M M Frangie, D F Gilmore, R S Shelton, A V Savenka, A G Basnakian, S L Shuttleworth, M S Smeltzer, M A Alam
PMID: 33845234   DOI: 10.1016/j.ejmech.2021.113402

Abstract

A collection of potent antimicrobials consisting of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles has been synthesized and tested for antibacterial activity. The majority of trifluoromethyl phenyl derivatives are highly potent growth inhibitors of Gram-positive bacteria and showed low toxicity to human cultured cells. In particular, two compounds (59 and 74) were selected for additional studies. These compounds are highly effective against Staphylococcus aureus as shown by a low minimum inhibitory concentration (MIC), a bactericidal effect in time-kill assays, moderate inhibition of biofilm formation as well as biofilm destruction, and a bactericidal effect against stationary phase cells representing non-growing persister cells. Multistep resistance assays showed a very low tendency for S. aureus and Enterococcus faecalis to develop resistance through mutation. Additionally, in vivo mouse model studies showed no harmful effects at doses up to 50 mg/kg using 14 blood plasma organ toxicity markers or TUNEL assay in liver and kidney. Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function.


Identification of a new class of HBV capsid assembly modulator

Scott D Kuduk, Bart Stoops, Richard Alexander, Angela M Lam, Christine Espiritu, Robert Vogel, Vincent Lau, Klaus Klumpp, Osvaldo A Flores, George D Hartman
PMID: 33610748   DOI: 10.1016/j.bmcl.2021.127848

Abstract

The HBV core protein is a druggable target of interest due to the multiple essential functions in the HBV life cycle to enable chronic HBV infection. The core protein oligomerizes to form the viral capsid, and modulation of the HBV capsid assembly has shown efficacy in clinical trials. Herein is described the identification and hit to lead SAR of a novel series of pyrazolo piperidine HBV capsid assembly modulators.


Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity

Bhautikkumar Patel, Matthew Zunk, Gary Grant, Santosh Rudrawar
PMID: 33609657   DOI: 10.1016/j.bmcl.2021.127853

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant burden both clinically and economically worldwide. Increasing resistance to current antibiotics requires an urgent investigation into novel classes of antimicrobial agents. This study presents a structure-activity relationship (SAR) rationale for pyrazole linked phenylthiazole analogues as new antibacterial agents. A library of 23 novel pyrazole linked phenylthiazole compounds were synthesised, followed by screening for antimicrobial activity against five bacterial species and two fungi. The most active compound 14b has shown promising antibacterial activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) strain (MIC 4 μg/mL). Furthermore, the active pyrazole linked phenylthiazole compound exhibited a better toxicity profile than standard antibiotics. In summary, these results demonstrate that a pyrazole linked phenylthiazole scaffold has potential as a lead for further investigation to afford novel antibacterial agents.


A Multi-Omics Study Revealing the Metabolic Effects of Estrogen in Liver Cancer Cells HepG2

Minqian Shen, Mengyang Xu, Fanyi Zhong, McKenzie C Crist, Anjali B Prior, Kundi Yang, Danielle M Allaire, Fouad Choueiry, Jiangjiang Zhu, Haifei Shi
PMID: 33672651   DOI: 10.3390/cells10020455

Abstract

Hepatocellular carcinoma (HCC) that is triggered by metabolic defects is one of the most malignant liver cancers. A much higher incidence of HCC among men than women suggests the protective roles of estrogen in HCC development and progression. To begin to understand the mechanisms involving estrogenic metabolic effects, we compared cell number, viability, cytotoxicity, and apoptosis among HCC-derived HepG2 cells that were treated with different concentrations of 2-deoxy-d-glucose (2-DG) that blocks glucose metabolism, oxamate that inhibits lactate dehydrogenase and glycolysis, or oligomycin that blocks ATP synthesis and mitochondrial oxidative phosphorylation. We confirmed that HepG2 cells primarily utilized glycolysis followed by lactate fermentation, instead of mitochondrial oxidative phosphorylation, for cell growth. We hypothesized that estrogen altered energy metabolism via its receptors to carry out its anticancer effects in HepG2 cells. We treated cells with 17β-estradiol (E2), 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT) an estrogen receptor (ER) α (ERα) agonist, or 2,3-bis(4-hydroxyphenyl)-propionitrile (DPN), an ERβ agonist. We then used transcriptomic and metabolomic analyses and identified differentially expressed genes and unique metabolite fingerprints that are produced by each treatment. We further performed integrated multi-omics analysis, and identified key genes and metabolites in the gene-metabolite interaction contributed by E2 and ER agonists. This integrated transcriptomic and metabolomic study suggested that estrogen acts on estrogen receptors to suppress liver cancer cell growth via altering metabolism. This is the first exploratory study that comprehensively investigated estrogen and its receptors, and their roles in regulating gene expression, metabolites, metabolic pathways, and gene-metabolite interaction in HCC cells using bioinformatic tools. Overall, this study provides potential therapeutic targets for future HCC treatment.


Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020)

Xuefei Li, Yanbo Yu, Zhude Tu
PMID: 33668128   DOI: 10.3390/molecules26051202

Abstract

The remarkable prevalence of pyrazole scaffolds in a versatile array of bioactive molecules ranging from apixaban, an anticoagulant used to treat and prevent blood clots and stroke, to bixafen, a pyrazole-carboxamide fungicide used to control diseases of rapeseed and cereal plants, has encouraged both medicinal and organic chemists to explore new methods in developing pyrazole-containing compounds for different applications. Although numerous synthetic strategies have been developed in the last 10 years, there has not been a comprehensive overview of synthesis and the implication of recent advances for treating neurodegenerative disease. This review first presents the advances in pyrazole scaffold synthesis and their functionalization that have been published during the last decade (2011-2020). We then narrow the focus to the application of these strategies in the development of therapeutics for neurodegenerative diseases, particularly for Alzheimer's disease (AD) and Parkinson's disease (PD).


Explore Compound Types